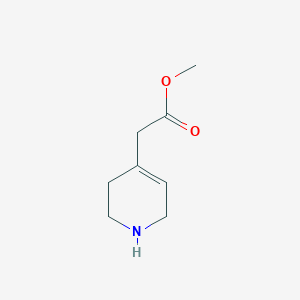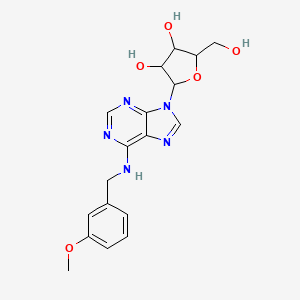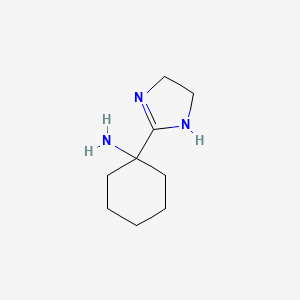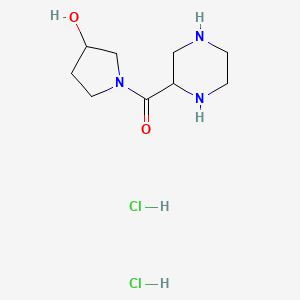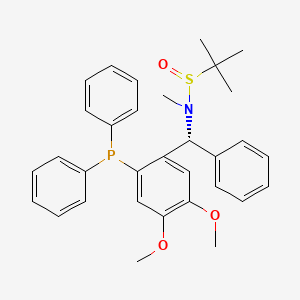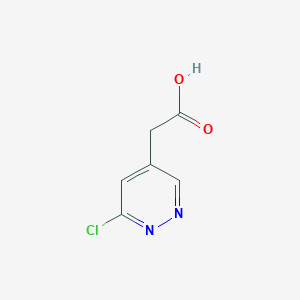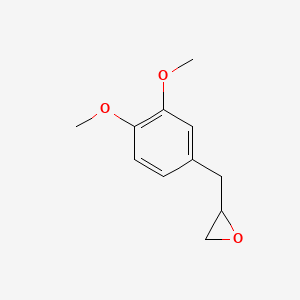
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide is a heterocyclic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring. It is known for its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide typically involves the oxidation of 2,6-dichloropyridine to form the pyridine N-oxide derivative. This intermediate is then subjected to nitration to introduce the nitro group at the 4-position. The reaction conditions for these steps are generally mild, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other substituents, allowing for the synthesis of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and nitric acid for oxidation reactions.
Reducing agents: Such as sodium borohydride and hydrogen gas for reduction reactions.
Nucleophiles: Such as amines and thiols for substitution reactions
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide has several scientific research applications:
作用機序
The mechanism of action of 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The chlorine atoms and the pyridine ring can also engage in interactions with enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
2,6-Dichloro-3-nitropyridine: Similar in structure but lacks the methyl group and the N-oxide functionality.
2-Methyl-4-nitropyridine N-oxide: Similar but with different positions of the nitro and methyl groups.
4-Nitro-2-picoline N-oxide: Another related compound with a different substitution pattern.
Uniqueness
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups, along with the N-oxide functionality, makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C6H4Cl2N2O3 |
|---|---|
分子量 |
223.01 g/mol |
IUPAC名 |
2,6-dichloro-3-methyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H4Cl2N2O3/c1-3-4(10(12)13)2-5(7)9(11)6(3)8/h2H,1H3 |
InChIキー |
JHWWSJKBUXCQGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=C(C=C1[N+](=O)[O-])Cl)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)

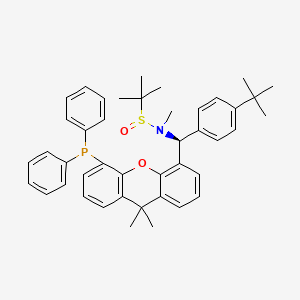
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
